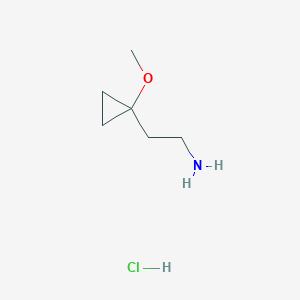

2-(1-Methoxycyclopropyl)ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

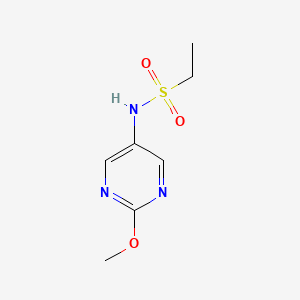

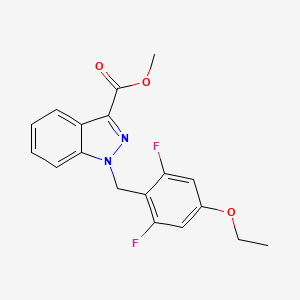

2-(1-Methoxycyclopropyl)ethan-1-amine hydrochloride is a compound that has garnered interest due to its utility in the synthesis of pharmacologically relevant molecules. It serves as a key intermediate in the production of various chemical entities, including those with potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been explored through different routes. One such route involves the preparation of (S)-1-Cyclopropyl-2-methoxyethanamine, which is a chiral intermediate for the synthesis of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist. The synthesis begins with the resolution of the racemic amine using transaminase from Vibrio fluvalis, yielding the S-amine with moderate enantiomeric excess (ee). An alternative enzymatic resolution using lipase-catalyzed acylation improved the ee significantly. However, due to limitations in these resolution methods, a chemoenzymatic route was developed starting from methylcyclopropyl ketone. This route involves permanganate oxidation followed by reductive amination using leucine dehydrogenase, leading to the desired chiral amine with high enantioselectivity .

Molecular Structure Analysis

The molecular structure of 2-(1-Methoxycyclopropyl)ethan-1-amine hydrochloride is characterized by the presence of a methoxycyclopropyl group attached to an ethanamine moiety. The cyclopropyl ring imparts strain to the molecule, which can influence its reactivity and the stereochemical outcomes of its reactions.

Chemical Reactions Analysis

Chemical reactions involving 2,2-disubstituted 1-methoxycyclopropylamines, which are structurally related to the compound of interest, have been studied. These amines undergo regiospecific ring expansion to form 1,4,4-trisubstituted 2-azetidinones when treated with tert-butyl hypochlorite and silver tetrafluoroborate. The resulting beta-lactams can undergo ring opening to yield beta,gamma-unsaturated carboxylic amides. Additionally, the reduction of these azetidinones with lithium aluminum hydride leads to the formation of 1,2,2-trisubstituted azetidines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(1-Methoxycyclopropyl)ethan-1-amine hydrochloride are not detailed in the provided papers, the properties can be inferred from the functional groups present in the molecule. The presence of the methoxycyclopropyl group and the primary amine suggests that the compound would exhibit polar characteristics and could form hydrochloride salts to increase its solubility in polar solvents. The strained cyclopropyl ring may also affect the compound's stability and reactivity.

Applications De Recherche Scientifique

Metabolic Pathways and Pharmacology

- Metabolic Fate of Tricyclic Antidepressants : One study reviews the oxidative metabolism of Amitriptyline, highlighting the formation of secondary and primary amines and their metabolic pathways, which could provide insights into the metabolic fate of structurally related compounds like 2-(1-Methoxycyclopropyl)ethan-1-amine hydrochloride (Breyer‐Pfaff, 2004).

Chemical Stability and Reactivity

- Rearrangement of β-Amino Alcohols : This review discusses the rearrangement of β-amino alcohols via aziridinium intermediates, relevant for understanding chemical reactivity and potential applications of similar compounds in synthesis and drug development (Métro et al., 2010).

Environmental and Health Implications

- Toxicity and Environmental Impact : Research on Methoxychlor as a model for environmental estrogens discusses its metabolism and toxic effects, pointing to the broader implications of chemical exposure and environmental persistence, which could be relevant for evaluating related compounds (Cummings, 1997).

Analytical Techniques and Detection

- Analysis of Bioactive Metabolites : A review focuses on the analysis of heterocyclic aromatic amines in food and biological matrices, employing techniques like liquid and gas chromatography, which are essential for detecting and studying compounds like 2-(1-Methoxycyclopropyl)ethan-1-amine hydrochloride in various matrices (Teunissen et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-methoxycyclopropyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6(2-3-6)4-5-7;/h2-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHAMTUMBYUWOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methoxycyclopropyl)ethan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2529965.png)

![(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2529968.png)

![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)

![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)

![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/no-structure.png)

![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)